2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine
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Overview
Description
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutoxy group and a cyclopentylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine typically involves the reaction of cyclobutyl alcohol with cyclopentylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of Cyclobutyl Alcohol: Cyclobutyl alcohol can be synthesized from cyclobutane through oxidation reactions.
Reaction with Cyclopentylmethylamine: The cyclobutyl alcohol is then reacted with cyclopentylmethylamine in the presence of a catalyst such as a strong acid or base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutoxy ketones or aldehydes, while reduction may produce cyclobutoxy amines or alcohols.
Scientific Research Applications
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclopentylmethyl group.
2-Cyclobutoxy-N-(cyclohexylmethyl)ethan-1-amine: Features a cyclohexylmethyl group, offering different steric and electronic properties.
Uniqueness
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is unique due to its specific combination of cyclobutoxy and cyclopentylmethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23NO |
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Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-cyclobutyloxy-N-(cyclopentylmethyl)ethanamine |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(4-1)10-13-8-9-14-12-6-3-7-12/h11-13H,1-10H2 |
InChI Key |
FYWJMMQKXJBSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNCCOC2CCC2 |
Origin of Product |
United States |
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